molecular formula C15H20N4O2 B12557720 1,3-Propanediamine, N,N-dimethyl-N'-(8-methyl-5-nitro-4-quinolinyl)- CAS No. 145363-53-7

1,3-Propanediamine, N,N-dimethyl-N'-(8-methyl-5-nitro-4-quinolinyl)-

Cat. No.: B12557720
CAS No.: 145363-53-7
M. Wt: 288.34 g/mol
InChI Key: UQSMDQGHUADVPF-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- is a chemical compound with a complex structure that includes both aliphatic and aromatic components

Preparation Methods

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves multiple steps. One common method includes the reaction of 1,3-propanediamine with N,N-dimethylamine and 8-methyl-5-nitro-4-quinoline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods often involve the use of fixed-bed reactors and hydrogenation processes. For example, the intermediate dimethylaminopropionitrile can be hydrogenated using a Raney-Nickel catalyst under high pressure to produce N,N-dimethyl-1,3-propanediamine .

Chemical Reactions Analysis

1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate and yield. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- can be compared with similar compounds such as:

The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-(8-methyl-5-nitro-4-quinolinyl)- lies in its combination of aliphatic and aromatic components, which confer distinct chemical and biological properties.

Properties

CAS No.

145363-53-7

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N',N'-dimethyl-N-(8-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine

InChI

InChI=1S/C15H20N4O2/c1-11-5-6-13(19(20)21)14-12(7-9-17-15(11)14)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17)

InChI Key

UQSMDQGHUADVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC=N2)NCCCN(C)C

Origin of Product

United States

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